molecular formula C14H14N2O2S B11990102 N'-(1-(3-Methoxyphenyl)ethylidene)-2-thiophenecarbohydrazide

N'-(1-(3-Methoxyphenyl)ethylidene)-2-thiophenecarbohydrazide

Katalognummer: B11990102
Molekulargewicht: 274.34 g/mol
InChI-Schlüssel: PHAJSBGLLRTSAJ-XNTDXEJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(1-(3-Methoxyphenyl)ethylidene)-2-thiophenecarbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a methoxyphenyl group and a thiophene ring, which are linked through a hydrazone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(3-Methoxyphenyl)ethylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 3-methoxyacetophenone and 2-thiophenecarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(1-(3-Methoxyphenyl)ethylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(1-(3-Methoxyphenyl)ethylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The methoxy group and thiophene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(1-(3-Methoxyphenyl)ethylidene)-2-thiophenecarbohydrazide has been explored for various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N’-(1-(3-Methoxyphenyl)ethylidene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(1-(3-Methoxyphenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide
  • N-(1-(3-Methoxyphenyl)ethylidene)-4-phenyl-1-piperazinamide

Uniqueness

N’-(1-(3-Methoxyphenyl)ethylidene)-2-thiophenecarbohydrazide is unique due to the presence of both a methoxyphenyl group and a thiophene ring. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds. For instance, the thiophene ring can enhance its electronic properties, making it suitable for applications in material science.

Eigenschaften

Molekularformel

C14H14N2O2S

Molekulargewicht

274.34 g/mol

IUPAC-Name

N-[(E)-1-(3-methoxyphenyl)ethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C14H14N2O2S/c1-10(11-5-3-6-12(9-11)18-2)15-16-14(17)13-7-4-8-19-13/h3-9H,1-2H3,(H,16,17)/b15-10+

InChI-Schlüssel

PHAJSBGLLRTSAJ-XNTDXEJSSA-N

Isomerische SMILES

C/C(=N\NC(=O)C1=CC=CS1)/C2=CC(=CC=C2)OC

Kanonische SMILES

CC(=NNC(=O)C1=CC=CS1)C2=CC(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.